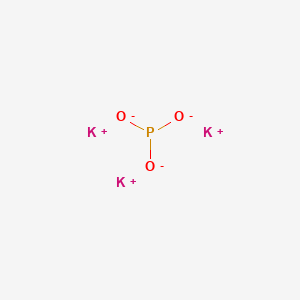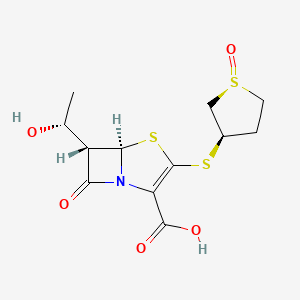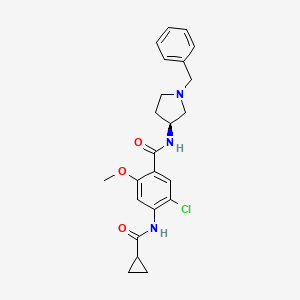
N-((S)-1-Benzyl-pyrrolidin-3-yl)-5-chloro-4-(cyclopropanecarbonyl-amino)-2-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-43611 is a novel benzamide compound known for its potent and selective antagonistic properties towards dopamine D3 and D4 receptors. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuropsychopharmacology .
Preparation Methods
The synthesis of YM-43611 involves several key steps. The compound is chemically known as (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-cyclopropylcarbonylamino-2-methoxybenzamide. The synthetic route typically includes the following steps:
Formation of the pyrrolidine ring: This involves the cyclization of appropriate precursors.
Introduction of the benzyl group: This step involves the alkylation of the pyrrolidine ring.
Attachment of the chloro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the amide bond: This involves the reaction of the amine group with the cyclopropylcarbonyl chloride.
Industrial production methods for YM-43611 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
YM-43611 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrolidine ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
YM-43611 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the properties and functions of dopamine receptors.
Biology: YM-43611 is used in research to understand the role of dopamine receptors in various biological processes.
Medicine: The compound has potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder due to its antagonistic properties towards dopamine D3 and D4 receptors
Industry: YM-43611 can be used in the development of new drugs targeting dopamine receptors
Mechanism of Action
YM-43611 exerts its effects by selectively binding to and antagonizing dopamine D3 and D4 receptors. This antagonism inhibits the action of dopamine at these receptors, which can modulate various neurological processes. The compound’s high selectivity for D3 and D4 receptors over D2 receptors contributes to its unique pharmacological profile .
Comparison with Similar Compounds
YM-43611 is compared with other dopamine receptor antagonists such as nemonapride, haloperidol, and clozapine. Unlike these compounds, YM-43611 has a higher selectivity for dopamine D3 and D4 receptors, which may contribute to its unique therapeutic effects . Similar compounds include:
Nemonapride: Another benzamide with antagonistic properties towards dopamine receptors.
Haloperidol: A typical antipsychotic with broad dopamine receptor antagonism.
Clozapine: An atypical antipsychotic with a different receptor binding profile
Properties
Molecular Formula |
C23H26ClN3O3 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-5-chloro-4-(cyclopropanecarbonylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C23H26ClN3O3/c1-30-21-12-20(26-22(28)16-7-8-16)19(24)11-18(21)23(29)25-17-9-10-27(14-17)13-15-5-3-2-4-6-15/h2-6,11-12,16-17H,7-10,13-14H2,1H3,(H,25,29)(H,26,28)/t17-/m0/s1 |
InChI Key |
CPVZPPFHQBIJNB-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@H]2CCN(C2)CC3=CC=CC=C3)Cl)NC(=O)C4CC4 |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(C2)CC3=CC=CC=C3)Cl)NC(=O)C4CC4 |
Synonyms |
N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-((cyclopropylcarbonyl)amino)-2-methoxybenzamide YM 43611 YM-43611 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4,5-dimethyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B1243770.png)
![1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243773.png)

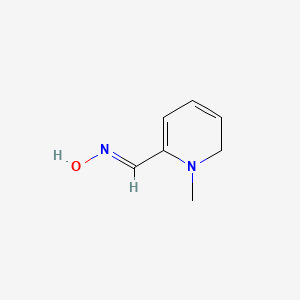

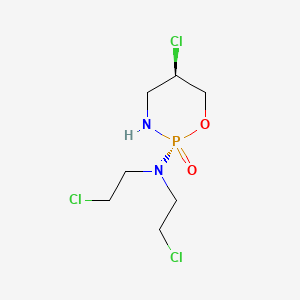

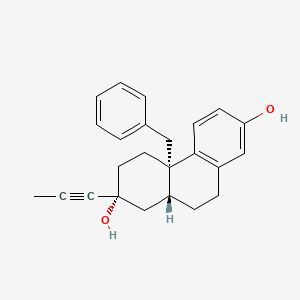
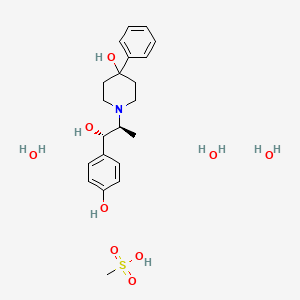
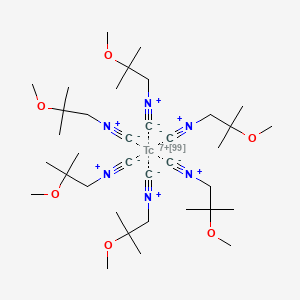
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1243787.png)
